molecular formula C40H49N4O8P B15137014 DMT-dT Phosphoramidite-d11

DMT-dT Phosphoramidite-d11

Cat. No.: B15137014
M. Wt: 755.9 g/mol
InChI Key: UNOTXUFIWPRZJX-AOSSAJQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMT-dT Phosphoramidite-d11: is a deuterium-labeled derivative of DMT-dT Phosphoramidite. This compound is commonly used in the synthesis of DNA. The deuterium labeling is particularly useful in scientific research as it allows for the tracking and quantification of molecules during various processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DMT-dT Phosphoramidite-d11 involves the incorporation of deuterium into the DMT-dT Phosphoramidite moleculeThe deuterium atoms are incorporated during the synthesis of the phosphoramidite group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder or granule form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: DMT-dT Phosphoramidite-d11 primarily undergoes substitution reactions during DNA synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing DNA chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage .

Common Reagents and Conditions:

    Reagents: Tetrazole, acetonitrile, iodine, water

    Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group.

Major Products: The major product formed from these reactions is the extended DNA chain with a stable phosphate linkage at the site of the this compound incorporation .

Mechanism of Action

DMT-dT Phosphoramidite-d11 exerts its effects through its incorporation into DNA during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing DNA chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage. The deuterium atoms in the compound allow for the tracking and quantification of the synthesized DNA .

Comparison with Similar Compounds

  • DMT-dT Phosphoramidite
  • DMT-dC Phosphoramidite
  • DMT-dA Phosphoramidite
  • DMT-dG Phosphoramidite

Comparison: DMT-dT Phosphoramidite-d11 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms allow for the precise tracking and quantification of the compound during various processes, making it particularly useful in studies involving pharmacokinetics and drug metabolism. Other similar compounds, such as DMT-dC Phosphoramidite and DMT-dA Phosphoramidite, do not have this labeling and therefore lack these specific advantages .

Properties

Molecular Formula

C40H49N4O8P

Molecular Weight

755.9 g/mol

IUPAC Name

3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]-dideuteriomethyl]-2,3,4,4,5-pentadeuterio-5-[6-deuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35?,36-,37-,53?/m1/s1/i5D3,24D2,25D,26D2,35D,36D,37D

InChI Key

UNOTXUFIWPRZJX-AOSSAJQLSA-N

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1[C@]2(C(C([C@@](O2)([2H])C([2H])([2H])OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)([2H])OP(N(C(C)C)C(C)C)OCCC#N)([2H])[2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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